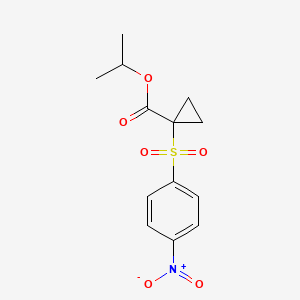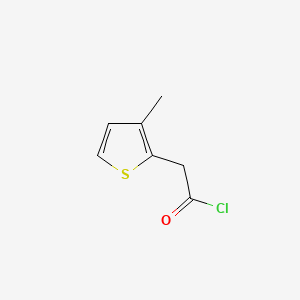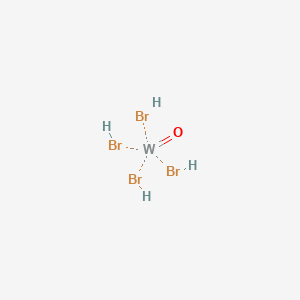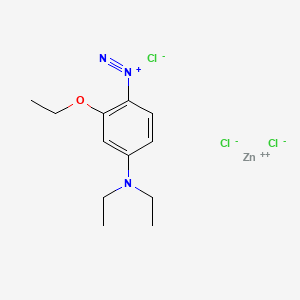
Mendelevium-258
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mendelevium-258 is a synthetic radioactive element with the symbol “Md” and atomic number 101. It belongs to the actinide series and is named after Dmitri Mendeleev, the creator of the periodic table. This compound is one of the isotopes of mendelevium, with a half-life of approximately 51.5 days .
Métodos De Preparación
Mendelevium-258 is produced through particle bombardment in a cyclotron. The most common method involves bombarding einsteinium-253 atoms with alpha particles (helium ions). This process results in the formation of this compound isotopes and a free neutron . Due to its synthetic nature, this compound is not found in nature and can only be produced in specialized laboratories.
Análisis De Reacciones Químicas
Mendelevium-258 primarily exhibits oxidation states of +2 and +3 in aqueous solutions . It undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mendelevium(III) ions.
Reduction: It can be reduced to its divalent state, mendelevium(II), using reducing agents like samarium(II).
Substitution: this compound can participate in substitution reactions, forming compounds with other elements.
Common reagents used in these reactions include samarium(II) for reduction and various oxidizing agents for oxidation. The major products formed from these reactions are mendelevium(II) and mendelevium(III) compounds .
Aplicaciones Científicas De Investigación
Mendelevium-258 is primarily used for scientific research due to its rarity and radioactivity. Its applications include:
Chemistry: Studying the properties of heavy elements and their behavior in different chemical reactions.
Biology: Investigating the effects of radiation on biological systems.
Industry: Limited applications due to its radioactivity, but it can be used in specialized industrial processes
Mecanismo De Acción
The mechanism of action of mendelevium-258 involves its radioactive decay, primarily through alpha decay. This process releases alpha particles, which can interact with surrounding molecules and atoms, causing ionization and other chemical changes. The molecular targets and pathways involved in these interactions depend on the specific environment and conditions in which this compound is used .
Comparación Con Compuestos Similares
Mendelevium-258 can be compared with other actinides and transuranic elements, such as:
Einsteinium: Similar in terms of synthetic production and radioactive properties.
Fermium: Shares similar chemical behavior and oxidation states.
Nobelium: Another transuranic element with comparable chemical properties.
What sets this compound apart is its relatively longer half-life compared to some other isotopes, making it more suitable for extended research applications .
Propiedades
Número CAS |
29665-18-7 |
|---|---|
Fórmula molecular |
Md |
Peso molecular |
258.09843 g/mol |
Nombre IUPAC |
mendelevium-258 |
InChI |
InChI=1S/Md/i1+0 |
Clave InChI |
MQVSLOYRCXQRPM-IGMARMGPSA-N |
SMILES isomérico |
[258Md] |
SMILES canónico |
[Md] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


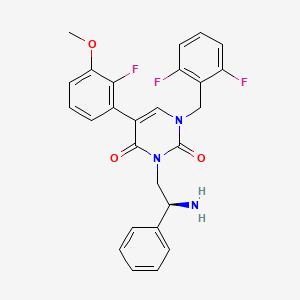
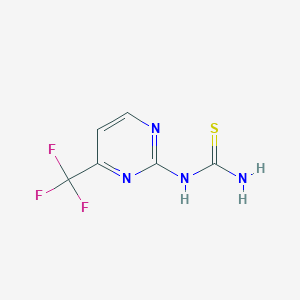
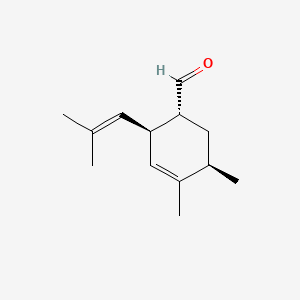


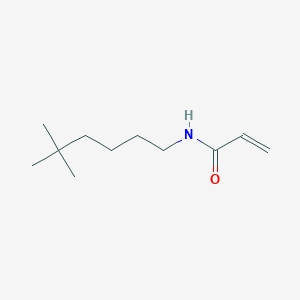
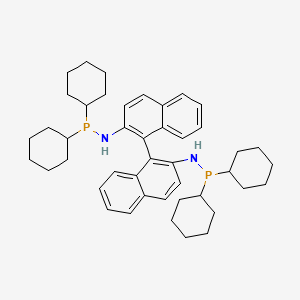
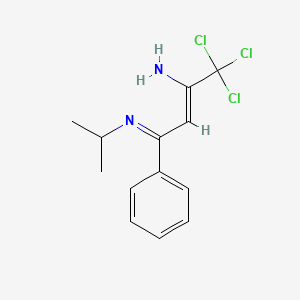
![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)
